2-Dibenzofuranamine
Overview
Description
2-Dibenzofuranamine, also known as dibenzofuran-2-amine, is a compound that is structurally related to dibenzofuran derivatives. Dibenzofurans are a class of heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. These compounds are of interest due to their presence in various biologically active natural products and their potential applications in pharmaceuticals and electronic materials .
Synthesis Analysis
The synthesis of dibenzofuran derivatives can be achieved through various methods. One approach involves sequential C-H functionalization reactions, including a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by
Scientific Research Applications
Cancer Research and Cytotoxicity
2-Dibenzofuranamine derivatives exhibit significant biological applications, particularly in cancer research. Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives show cytotoxic activity against lung cancer cell lines and possess antiproliferative activity, highlighting their potential in cancer treatment (Yurttaş et al., 2020).
Antimicrobial Properties
2-Dibenzofuranamine-related compounds, particularly derivatives of 1-aminoanthraquinone, have demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential as effective antimicrobial agents (Khan et al., 2016).
Supramolecular Chemistry
Dibenzofuran derivatives have been used in constructing supramolecular polymers. These polymers display reversible assembling-disassembling behavior and tunable aggregation-induced emission properties, which can be adjusted through acid-base treatments (Bai et al., 2015).
Green Chemistry Applications
In the field of green chemistry, dibenzofuran derivatives have been utilized to enhance the efficiency of chemical reactions, such as the synthesis of benzimidazoles, by optimizing reaction parameters in high-temperature water environments (Dudd et al., 2003).
Neuropharmacology
2-Dibenzofuranamine derivatives have been investigated for their neuropharmacological properties, particularly as dopamine agonists. These compounds show potential for treating conditions like Parkinson's disease (van Vliet et al., 2000).
Drug Synthesis and Design
The dibenzofuran core has been modified to create a variety of derivatives for use in drug development. The flexibility in modifying the core structure allows for the creation of compounds with specific desired properties, like high triplet energy or electron transport capabilities (Lee et al., 2013).
Safety And Hazards
2-Dibenzofuranamine can cause skin and eye irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . Medical attention should be sought immediately in all cases .
properties
IUPAC Name |
dibenzofuran-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZMBQLAYDJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039239 | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibenzofuranamine | |
CAS RN |
3693-22-9 | |
Record name | 2-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dibenzofuranamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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